

Application Notes and Protocols for CHC22 Protein Purification

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Compound of Interest

Compound Name: CL22 protein

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Introduction

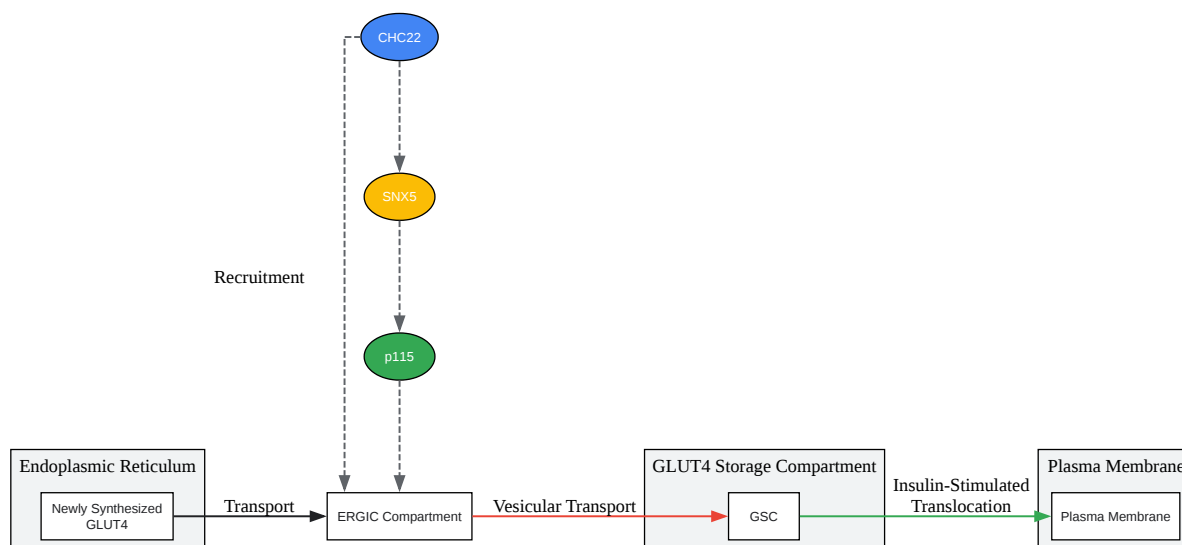
Clathrin Heavy Chain 22 (CHC22) is a specialized isoform of clathrin heavy chain, playing a crucial role in human glucose metabolism.[1][2] Unlike the ubiquitously expressed CHC17, which is involved in general endocytosis, CHC22 is most highly expressed in skeletal muscle and adipose tissue.[2][3] Its primary function is to mediate the trafficking of the glucose transporter 4 (GLUT4) to a specialized intracellular storage compartment (GSC).[2][3] This process is vital for the insulin-stimulated uptake of glucose from the bloodstream.[1] Given its critical role in glucose homeostasis, understanding the structure and function of CHC22 is of significant interest for research into metabolic diseases such as type 2 diabetes.

The purification of high-quality, full-length CHC22 protein is essential for these studies. This document provides detailed protocols for the expression and purification of recombinant CHC22, employing a multi-step chromatographic strategy to achieve high purity. The workflow is designed to be adaptable to different expression systems and research needs.

CHC22 Signaling Pathway in GLUT4 Trafficking

CHC22 is a key component of a specialized trafficking route that bypasses the Golgi apparatus for the formation of the GLUT4 storage compartment.[4] It interacts with sorting nexin 5 (SNX5) and the tethering protein p115 at the endoplasmic-reticulum-to-Golgi intermediate compartment

(ERGIC) to facilitate the budding of vesicles containing newly synthesized GLUT4.[4][5] This pathway is distinct from the trafficking routes mediated by the conventional CHC17 clathrin.



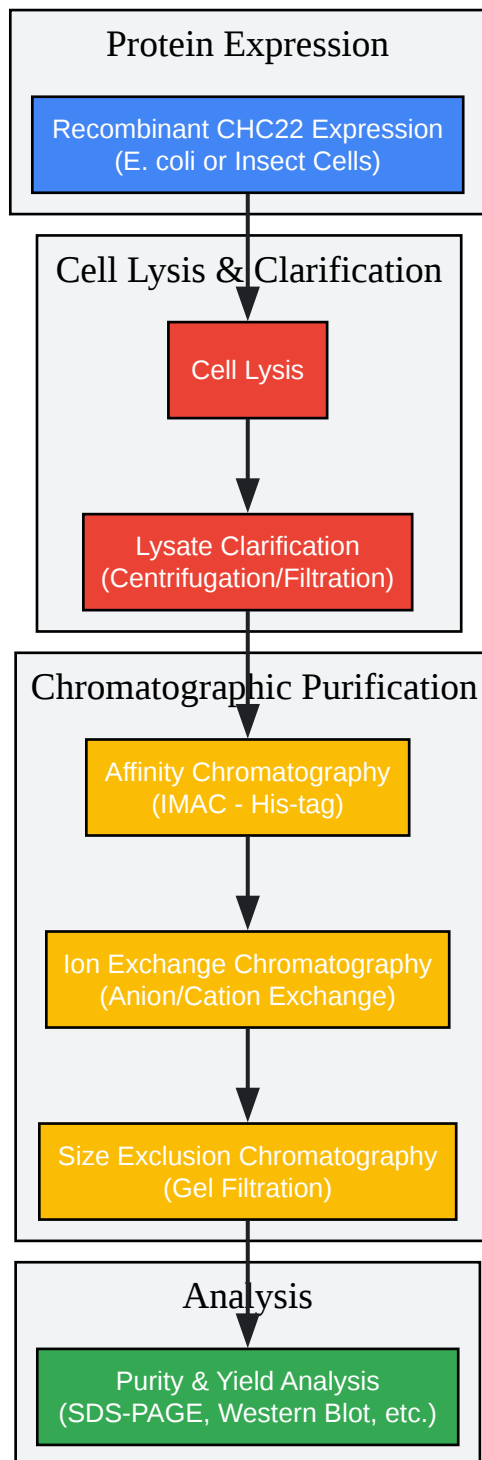
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Caption: Signaling pathway of CHC22 in GLUT4 trafficking from the ERGIC to the GSC.

CHC22 Protein Purification Workflow

The purification of recombinant CHC22 protein is typically achieved through a multi-step process involving expression in a suitable host system followed by a series of chromatographic separations. A common strategy involves an initial affinity chromatography step for capture,

followed by ion exchange chromatography for intermediate purification and size exclusion chromatography as a final polishing step.



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Caption: Experimental workflow for the purification of recombinant CHC22 protein.

Quantitative Data Summary

The following table summarizes representative quantitative data for a multi-step purification of His-tagged CHC22. Note that these are example values and actual results may vary depending on the expression system, culture volume, and specific experimental conditions. Each purification step generally results in some loss of total protein, but an increase in specific activity and purity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Purification Step	Total Protein (mg)	CHC22 Protein (mg)	Purity (%)	Yield (%)
Clarified Lysate	1000	20	2	100
Affinity (IMAC)	50	18	>80	90
Ion Exchange (IEX)	15	15	>90	75
Size Exclusion (SEC)	12	11	>95	55

Experimental Protocols

Expression of Recombinant His-tagged CHC22

A. Expression in E. coli

This protocol is a starting point for expressing His-tagged CHC22 in E. coli. Optimization of expression conditions (e.g., temperature, IPTG concentration, induction time) is often necessary.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing His-tagged CHC22

- LB Broth and LB Agar plates with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transform the expression vector into a suitable E. coli expression strain.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
- Inoculate a single colony into 5 mL of LB broth with antibiotic and grow for 3-5 hours at 37°C with shaking.
- Use the starter culture to inoculate a larger volume of LB broth with antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
- Incubate the culture overnight at a lower temperature (e.g., 18-20°C) with shaking to enhance protein solubility.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

B. Expression in Insect Cells (Baculovirus Expression Vector System)

For large, complex proteins like CHC22, expression in insect cells can improve folding and yield.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Sf9 or High Five™ insect cells
- Baculovirus expression vector with His-tagged CHC22
- Insect cell culture medium (e.g., Grace's Insect Medium or Express Five™ SFM)

- Reagents for baculovirus generation and transfection

Protocol:

- Generate a high-titer recombinant baculovirus stock containing the CHC22 gene according to the manufacturer's protocol.
- Infect a suspension culture of insect cells (e.g., Sf9 or High Five™) at a density of $\sim 2.0 \times 10^6$ cells/mL with the baculovirus at an optimized multiplicity of infection (MOI).
- Incubate the infected culture at 27°C with shaking for 48-72 hours.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or processed immediately.

Cell Lysis and Clarification

Materials:

- Lysis Buffer (see table below)
- Protease inhibitor cocktail
- Lysozyme (for E. coli)
- Sonicator or French press
- High-speed centrifuge

Protocol:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- For E. coli, add lysozyme and incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice or by passing through a French press.
- Clarify the lysate by centrifugation at 40,000 x g for 30-60 minutes at 4°C to pellet cell debris.

- Carefully collect the supernatant, which contains the soluble CHC22 protein. Filter the supernatant through a 0.45 µm filter before applying to the chromatography column.

Affinity Chromatography (IMAC)

This step captures the His-tagged CHC22 protein from the clarified lysate.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Ni-NTA agarose resin
- Chromatography column
- Binding Buffer, Wash Buffer, and Elution Buffer (see table below)

Protocol:

- Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged CHC22 protein with 5-10 CV of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net charge and is an effective intermediate purification step.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The choice of an anion or cation exchanger depends on the isoelectric point (pI) of CHC22 and the desired buffer pH.

Materials:

- Anion (e.g., Q-Sepharose) or Cation (e.g., SP-Sepharose) exchange resin
- IEX Buffer A and IEX Buffer B (see table below)

Protocol:

- The pooled fractions from the affinity step may need to be buffer-exchanged into IEX Buffer A.
- Equilibrate the IEX column with IEX Buffer A.
- Load the sample onto the column.
- Wash the column with IEX Buffer A until the UV absorbance returns to baseline.
- Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 CV).
- Collect fractions and analyze by SDS-PAGE to identify those containing CHC22.

Size Exclusion Chromatography (SEC)

SEC, or gel filtration, separates proteins based on their size and is an excellent final polishing step to remove aggregates and other remaining impurities.[\[23\]](#)

Materials:

- SEC resin (e.g., Superose 6 or Sephacryl S-300)
- SEC Buffer (see table below)

Protocol:

- Concentrate the pooled fractions from the IEX step if necessary.
- Equilibrate the SEC column with at least 2 CV of SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with SEC Buffer at a constant flow rate.
- Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure CHC22.

Buffer Compositions

Buffer Type	Composition	Purpose
Lysis Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM PMSF, Protease Inhibitor Cocktail	Cell disruption and protein solubilization
Binding Buffer (IMAC)	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole	Binding of His-tagged protein to Ni-NTA resin
Wash Buffer (IMAC)	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole	Removal of non-specifically bound proteins
Elution Buffer (IMAC)	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole	Elution of His-tagged protein
IEX Buffer A (Anion)	20 mM Tris-HCl pH 8.0	Equilibration and sample loading for anion exchange
IEX Buffer B (Anion)	20 mM Tris-HCl pH 8.0, 1 M NaCl	Elution from anion exchange column
IEX Buffer A (Cation)	20 mM MES pH 6.0	Equilibration and sample loading for cation exchange
IEX Buffer B (Cation)	20 mM MES pH 6.0, 1 M NaCl	Elution from cation exchange column
SEC Buffer	20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT	Final polishing and buffer exchange

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